molecular formula C16H10O B14416181 Fluoranthen-7-ol CAS No. 85923-80-4

Fluoranthen-7-ol

Cat. No.: B14416181
CAS No.: 85923-80-4
M. Wt: 218.25 g/mol
InChI Key: RSFOAWUHVTXOSH-UHFFFAOYSA-N
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Description

Fluoranthen-7-ol is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a derivative of fluoranthene, which is known for its interesting photophysical and fluorescence properties. This compound has a molecular formula of C16H10O and is characterized by the presence of a hydroxyl group (-OH) attached to the fluoranthene structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluoranthen-7-ol can be achieved through various synthetic routes. One common method involves the hydroxylation of fluoranthene using reagents such as hydrogen peroxide (H2O2) in the presence of a catalyst like iron(III) chloride (FeCl3). This reaction typically occurs under mild conditions and results in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar hydroxylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Fluoranthen-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fluoranthen-7-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of fluoranthen-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in this compound can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the compound’s aromatic structure allows it to interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological interactions compared to other PAHs. This functional group enhances its solubility in polar solvents and allows for specific hydrogen bonding interactions, making it valuable in various research applications .

Properties

CAS No.

85923-80-4

Molecular Formula

C16H10O

Molecular Weight

218.25 g/mol

IUPAC Name

fluoranthen-7-ol

InChI

InChI=1S/C16H10O/c17-14-9-3-7-12-11-6-1-4-10-5-2-8-13(15(10)11)16(12)14/h1-9,17H

InChI Key

RSFOAWUHVTXOSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC=C4)O

Origin of Product

United States

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